molecular formula C17H38NO3P B12738432 3-(Tetradecylamino)propylphosphonic acid CAS No. 725724-60-7

3-(Tetradecylamino)propylphosphonic acid

Cat. No.: B12738432
CAS No.: 725724-60-7
M. Wt: 335.5 g/mol
InChI Key: ROTPOJPBVJTWLI-UHFFFAOYSA-N
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Description

3-(Tetradecylamino)propylphosphonic acid is a chemical compound with the molecular formula C17H38NO3P It is characterized by the presence of a long tetradecyl chain attached to an amino group, which is further connected to a propylphosphonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tetradecylamino)propylphosphonic acid can be achieved through several methodologies. One common approach involves the use of propylphosphonic acid cyclic anhydride as a coupling reagent. This method is known for its simplicity, reproducibility, and high yields. The reaction typically involves the coupling of tetradecylamine with propylphosphonic acid cyclic anhydride under mild conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Tetradecylamino)propylphosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(Tetradecylamino)propylphosphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Tetradecylamino)propylphosphonic acid involves its interaction with specific molecular targets. The long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane properties and functions. The phosphonic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Propylphosphonic acid: A simpler analog with a shorter alkyl chain.

    N-alkylphosphonic acids: Compounds with varying alkyl chain lengths and similar functional groups.

Uniqueness

3-(Tetradecylamino)propylphosphonic acid is unique due to its long tetradecyl chain, which imparts distinct amphiphilic properties. This structural feature enhances its ability to interact with lipid membranes and makes it suitable for applications requiring membrane integration and modification.

Properties

CAS No.

725724-60-7

Molecular Formula

C17H38NO3P

Molecular Weight

335.5 g/mol

IUPAC Name

3-(tetradecylamino)propylphosphonic acid

InChI

InChI=1S/C17H38NO3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-16-14-17-22(19,20)21/h18H,2-17H2,1H3,(H2,19,20,21)

InChI Key

ROTPOJPBVJTWLI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCNCCCP(=O)(O)O

Origin of Product

United States

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